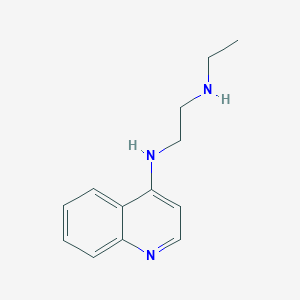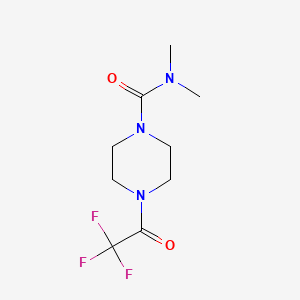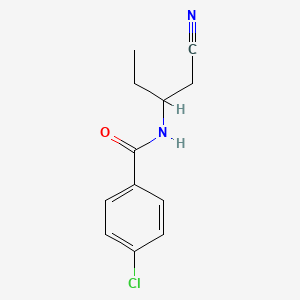
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine (EQD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EQD is a diamine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine is not fully understood, but it has been suggested that N-ethyl-N'-quinolin-4-ylethane-1,2-diamine may act as a DNA intercalator, inhibiting DNA synthesis and leading to cell death. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been found to exhibit various biochemical and physiological effects. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been found to induce apoptosis, inhibit cell proliferation, and reduce oxidative stress. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has also been found to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has several advantages for use in lab experiments, including its high purity and stability. However, N-ethyl-N'-quinolin-4-ylethane-1,2-diamine is also highly toxic and requires careful handling and disposal. Additionally, the mechanism of action of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-ethyl-N'-quinolin-4-ylethane-1,2-diamine. One potential direction is the development of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine derivatives with improved pharmacological properties. Another potential direction is the study of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine in combination with other anti-cancer agents to improve its efficacy. Additionally, the role of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine in the treatment of neurodegenerative diseases and inflammatory diseases warrants further investigation.
Méthodes De Synthèse
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been synthesized through various methods, including the reaction between 2-aminoethyl quinoline and ethyl chloroacetate, and the reaction between 4-chloroquinoline and ethylenediamine. The synthesis of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and analytical chemistry. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been found to exhibit anti-tumor activity and has been studied for its potential use in cancer treatment. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has also been studied for its antioxidant activity and has been found to exhibit neuroprotective effects.
Propriétés
IUPAC Name |
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-14-9-10-16-13-7-8-15-12-6-4-3-5-11(12)13/h3-8,14H,2,9-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECOMIAXBCWXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC1=CC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)



![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)

![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)

![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)
![N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide](/img/structure/B7555934.png)
![4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide](/img/structure/B7555938.png)
![4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide](/img/structure/B7555943.png)